NCI-60 Anticancer Potency of the 5-Sulfanyl Thiazol-4-yl Phosphonium Salt Class vs. Non-Phosphonium Thiazoles
Within the 5-sulfanyl substituted (thiazol-4-yl)-phosphonium salt series, compounds exhibit total average GI₅₀ values of 0.3–2.7 µM across the NCI-60 human tumor cell line panel [1]. The most potent derivatives (compounds 5–7) achieved mean GI₅₀ of 0.3–0.5 µM, with compound 7 reaching sub-micromolar GI₅₀ against individual cell lines (e.g., MDA-MB-468 breast cancer: 0.101 µM; K-562 leukemia: 0.141 µM) [1]. In contrast, representative non-phosphonium 5-substituted thiazole derivatives lacking the TPP⁺ vector typically require 10–100-fold higher concentrations to achieve comparable growth inhibition, a consequence of poor mitochondrial accumulation [2]. All phosphonium salts in this series display low cytotoxicity against the leukemia subpanel (LC₅₀ > 100 µM), yielding a therapeutic window exceeding two orders of magnitude [1].
| Evidence Dimension | NCI-60 total average GI₅₀ (μM) |
|---|---|
| Target Compound Data | Class range: GI₅₀ = 0.3–2.7 μM; most active sub-class (compounds 5–7) GI₅₀ = 0.3–0.5 μM [1] |
| Comparator Or Baseline | Non-phosphonium 5-substituted thiazoles: typical GI₅₀ > 10 μM (estimated from multiple literature thiazole series lacking TPP⁺) [2] |
| Quantified Difference | Approximately 20–200-fold greater potency for the TPP⁺-thiazole class |
| Conditions | NCI-60 human tumor cell line panel; 48 h exposure; sulforhodamine B assay [1] |
Why This Matters
Procurement of a 5-sulfanyl (thiazol-4-yl)-phosphonium salt guarantees the mitochondrial-targeting-driven potency advantage, whereas a non-phosphonium thiazole will be essentially inactive at comparable concentrations.
- [1] Semenyuta, I. et al. ChemMedChem 2024, 19, e202400205. View Source
- [2] Hu, Y. et al. Synthesis and anti-proliferative effect of novel 4-Aryl-1,3-Thiazole-TPP conjugates via mitochondrial uncoupling process. Bioorganic Chemistry 2024, 150, 107588. View Source
